

# GSK343: A Technical Guide for Researchers in Drug Development

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                                 |
|----------------|-------------------------------------------------|
| Compound Name: | 4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine |
| Cat. No.:      | B059712                                         |

[Get Quote](#)

This in-depth guide provides a comprehensive technical overview of GSK343 (CAS Number: 1253791-81-9), a potent and selective inhibitor of the histone methyltransferase EZH2. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, mechanism of action, and practical applications in pre-clinical research.

## Introduction: The Epigenetic Landscape and the Role of EZH2

The field of epigenetics has unveiled a complex layer of gene regulation that extends beyond the DNA sequence itself. Histone modifications, a key component of this regulatory network, play a pivotal role in chromatin remodeling and, consequently, in the activation and silencing of genes. One of the most critical enzymes in this process is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).

EZH2 functions to catalyze the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3). The trimethylated form, H3K27me3, is a hallmark of transcriptionally silenced chromatin. Aberrant EZH2 activity, often characterized by overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous malignancies, including various lymphomas, breast cancer, prostate cancer, and glioblastoma. By silencing tumor suppressor genes, EZH2 promotes cellular proliferation, survival, and metastasis, making it a compelling target for therapeutic intervention.

GSK343 has emerged as a valuable chemical probe for elucidating the biological functions of EZH2. It is a potent, cell-permeable, and highly selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. Its utility in preclinical models has significantly advanced our understanding of the therapeutic potential of EZH2 inhibition.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GSK343 is essential for its effective use in experimental settings.

| Property          | Value                                                                                                                                            | Source              |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|---------------------|
| CAS Number        | 1253791-81-9                                                                                                                                     | Multiple Sources    |
| Molecular Formula | C <sub>31</sub> H <sub>39</sub> N <sub>7</sub> O <sub>2</sub>                                                                                    | <a href="#">[1]</a> |
| Molecular Weight  | 541.69 g/mol                                                                                                                                     | <a href="#">[1]</a> |
| IUPAC Name        | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide | <a href="#">[1]</a> |
| SMILES            | CCCC1=C(CNC(=O)C2=C3C=NN(C(C)C)C3=CC(=C2)C2=C C=NC(=C2)N2CCN(C)CC2)C(=O)NC(C)=C1                                                                 | <a href="#">[1]</a> |
| Appearance        | Crystalline solid                                                                                                                                | <a href="#">[2]</a> |
| Solubility        | DMSO (~1 mg/mL), DMF (~25 mg/mL), Ethanol (~2 mg/mL).<br>Sparingly soluble in aqueous buffers.                                                   | <a href="#">[2]</a> |
| Storage           | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.                                                        | <a href="#">[3]</a> |

**Note on Solubility:** For aqueous solutions, it is recommended to first dissolve GSK343 in an organic solvent like DMSO and then dilute with the aqueous buffer.

## Mechanism of Action: Selective Inhibition of EZH2

GSK343 exerts its biological effects through the competitive inhibition of EZH2. It occupies the binding site of the methyl donor, S-adenosyl-L-methionine (SAM), thereby preventing the transfer of a methyl group to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27me3 levels, resulting in the derepression of EZH2-target genes, many of which are tumor suppressors.

GSK343 exhibits high selectivity for EZH2 over other histone methyltransferases. It has an *in vitro* IC<sub>50</sub> of approximately 4 nM for EZH2, while its IC<sub>50</sub> for the closely related EZH1 is around 240 nM, demonstrating a 60-fold selectivity.<sup>[4]</sup> Its selectivity against a broader panel of methyltransferases is over 1000-fold.<sup>[4]</sup>



Experimental Workflow for In Vitro Evaluation of GSK343

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for In Vitro Evaluation of GSK343.

## Summary of In Vitro and In Vivo Efficacy

GSK343 has demonstrated significant anti-proliferative and anti-invasive effects across a range of cancer cell lines.

| Cell Line   | Cancer Type                          | IC <sub>50</sub><br>(Proliferation) | Observations                                          | Source |
|-------------|--------------------------------------|-------------------------------------|-------------------------------------------------------|--------|
| LNCaP       | Prostate Cancer                      | 2.9 $\mu$ M                         | Most sensitive prostate cancer cell line tested.      | [2]    |
| HeLa        | Cervical Cancer                      | 13 $\mu$ M                          | -                                                     | [3]    |
| SiHa        | Cervical Cancer                      | 15 $\mu$ M                          | -                                                     | [3]    |
| U87         | Glioblastoma                         | ~5 $\mu$ M                          | Time- and dose-dependent inhibition of proliferation. | [4]    |
| T24R, 5637R | Bladder Cancer (Cisplatin-resistant) | 5-20 $\mu$ M                        | Overcomes acquired cisplatin resistance.              | [5]    |
| HCC1806     | Breast Cancer                        | Not specified                       | IC <sub>50</sub> for H3K27me3 reduction is 174 nM.    | [2]    |

In vivo studies using xenograft models have corroborated the anti-tumor effects of GSK343. For instance, in a glioblastoma xenograft model, treatment with GSK343 at 5 mg/kg and 10 mg/kg significantly reduced tumor growth. [6] Similar results have been observed in neuroblastoma and oral cancer models. [7][8] However, it is important to note that GSK343 has high clearance in animal models, which may limit its in vivo applications. [1]

## Conclusion and Future Directions

GSK343 is an invaluable tool for researchers in the field of epigenetics and cancer biology. Its high potency and selectivity for EZH2 make it an excellent probe for dissecting the role of this methyltransferase in various pathological processes. The experimental protocols and data presented in this guide provide a solid foundation for its use in preclinical research.

While GSK343 itself may not be a clinical candidate due to its pharmacokinetic properties, the insights gained from its use have been instrumental in the development of other EZH2 inhibitors that are currently in clinical trials. Future research will likely focus on leveraging the knowledge gained from GSK343 to design novel EZH2 inhibitors with improved drug-like properties and to explore combination therapies that may enhance the efficacy of EZH2 inhibition.

## References

- Verma, S. K., Tian, X., LaFrance, L. V., et al. (2012). Identification of potent, selective, cell-active inhibitors of the histone lysine methyltransferase EZH2. *ACS Medicinal Chemistry Letters*, 3(12), 1091-1096. [\[Link\]](#)
- Yu, T., Wang, Y., Hu, Q., et al. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. *Oncotarget*, 8(41), 70135–70148. [\[Link\]](#)
- Li, Y., Li, G., Zhang, Y., et al. (2023). GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. *Journal of Cancer Research and Clinical Oncology*, 149(1), 329-338. [\[Link\]](#)
- Siracusa, R., Gresta, E., Fusco, R., et al. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. *International Journal of Molecular Sciences*, 23(22), 13919. [\[Link\]](#)
- Phelps, H. M., Twarog, N. R., Grynspan, D., et al. (2021). EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth. *Journal of Surgical Research*, 259, 486-493. [\[Link\]](#)
- Pazzese, A., Di Liberto, V., Scuto, M. C., et al. (2023). EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation. *International Journal of Molecular Sciences*, 24(17), 13203. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK 343 | EZH2 Inhibitor: R&D Systems [rndsystems.com]
- 4. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF- $\kappa$ B/I $\kappa$ B $\alpha$  Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK343 | Structural Genomics Consortium [thesgc.org]
- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [GSK343: A Technical Guide for Researchers in Drug Development]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b059712#cas-number-1253791-81-9-properties-and-uses>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)